6-Iodo-2-methyl-1,3-benzothiazole

Overview

Description

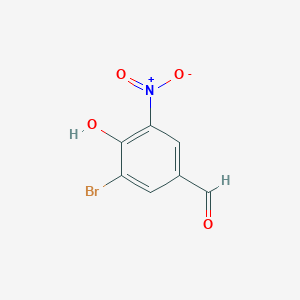

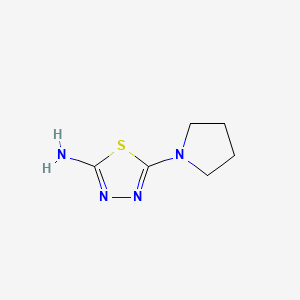

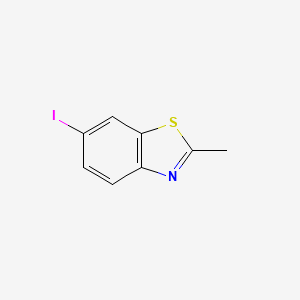

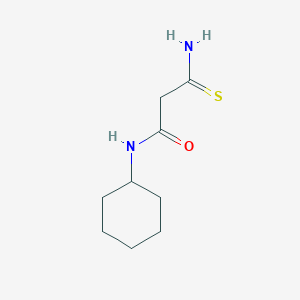

6-Iodo-2-methyl-1,3-benzothiazole (6-IMBT) is a synthetic organic compound that has been widely used in a variety of scientific research applications. It is a member of the benzothiazole family and is characterized by its unique structure, which consists of three carbon atoms, two nitrogen atoms, and a single iodine atom. 6-IMBT has been extensively studied for its potential as a novel therapeutic agent as well as its ability to act as a catalyst in various chemical reactions. Furthermore, 6-IMBT has been shown to possess a number of biochemical and physiological effects that make it a valuable tool for laboratory experiments.

Scientific Research Applications

Antitumor Applications

- Antitumor Agent Development : 6-Iodo-2-methyl-1,3-benzothiazole derivatives show promise in antitumor applications. One study discusses the development of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents, effective against various human cancer cell lines like breast, ovarian, lung, renal, and colon carcinoma (Bradshaw, Stevens, & Westwell, 2001).

Photodynamic Therapy

- Photosensitizers for Photodynamic Therapy (PDT) : Iodinated squarylium cyanine dyes derived from 6-iodo-1,3-benzothiazole have been synthesized as potential photosensitizers for PDT. These compounds show effective generation of singlet oxygen, a crucial aspect in photodynamic therapy (Santos et al., 2005).

Neuroimaging in Alzheimer’s Disease

- Amyloid Imaging Agents in Alzheimer’s : Benzothiazole derivatives, including those using iodine, have been developed for imaging amyloid plaques in Alzheimer’s disease. These compounds can be used with PET or SPECT imaging, aiding in the in vivo detection and quantitation of amyloid deposits in the brain (Wang et al., 2007).

Other Applications

- Antibacterial and Entomological Activities : Certain benzothiazole derivatives containing benzimidazole and imidazoline moieties show significant antibacterial and entomological activities (Chaudhary et al., 2011).

- Antimicrobial Screening : 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have been studied for their antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010).

- Molecular Interactions and Crystal Structures : The crystal structures of certain 6,7-disubstituted 1,3-benzothiazole derivatives, including 6-iodo variants, have been studied to understand their molecular interactions, including hydrogen and halogen bonding patterns (Čičak et al., 2010).

- Corrosion Inhibition : Derivatives like 2-hydrazino-6-methyl-benzothiazole are effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the utility of benzothiazole compounds in material science (Ajmal, Mideen, & Quraishi, 1994).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXGKAZJAUWMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 6-Iodo-2-methyl-1,3-benzothiazole?

A1: this compound [] is a nearly planar molecule. The largest deviation from the mean plane is observed for the iodine atom, which is situated at a distance of 0.075 Å from the plane. The crystal structure is primarily stabilized by intermolecular halogen bonds between the iodine atom (C-I) and nitrogen atoms (N) of neighboring molecules. These interactions form zigzagging supramolecular chains. Additionally, offset π-π interactions between the thiazole rings of adjacent molecules contribute to the overall stability of the crystal structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)